2-(3-Hydroxy-propoxy)-isoindole-1,3-dione
Overview
Description
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of isoindole-1,3-dione with 3-bromopropanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol attacks the carbonyl carbon of isoindole-1,3-dione, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.
Substitution: The hydroxy-propoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxy-propoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxy-propoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isoindole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione: Unique due to the presence of the hydroxy-propoxy group.
Isoindole-1,3-dione: Lacks the hydroxy-propoxy group, resulting in different reactivity and applications.
3-Hydroxy-propoxy derivatives: Compounds with similar hydroxy-propoxy groups but different core structures.
Uniqueness
This compound is unique due to its combination of the isoindole ring and the hydroxy-propoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is a compound characterized by a bicyclic isoindole structure combined with a hydroxypropoxy group. This unique combination imparts significant chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H13NO4
- Molecular Weight : Approximately 205.21 g/mol
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit distinct biological activities.
The biological activity of this compound is attributed to its interaction with biological macromolecules. The hydroxypropoxy group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the isoindole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. A study demonstrated that certain derivatives showed greater potency than cisplatin against various cancer cell lines, including colorectal carcinoma (HCT116) and ovarian cancer (OVCAR10) cells. The mechanism involves caspase-mediated apoptosis, suggesting that these compounds can induce programmed cell death in cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating potential use in treating infections.
Antioxidant Properties
This compound demonstrates antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Case Studies
- Anticancer Efficacy : A study involving the administration of isoindole derivatives in vivo showed significant tumor growth inhibition in models of lung adenocarcinoma (A549-Luc). The results indicated that these compounds could serve as potential therapeutic agents for cancer treatment .
- Antimicrobial Screening : A series of tests conducted on various bacterial strains revealed that this compound had notable inhibitory effects, suggesting its potential as an antimicrobial agent.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
2-(3-hydroxypropoxy)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDBWKTMQWZLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.